molecular formula C28H24N2O3 B1680834 SB-429201

SB-429201

Cat. No.: B1680834
M. Wt: 436.5 g/mol
InChI Key: YPXLCXVERGDWHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SB-429201 is a potent and selective inhibitor of histone deacetylase 1 (HDAC1). It exhibits a high degree of selectivity, showing at least a 20-fold preference for HDAC1 over other histone deacetylases such as HDAC3 and HDAC8 . This compound is primarily used in scientific research to study the role of HDAC1 in various biological processes and diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SB-429201 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using standard organic synthesis techniques, including condensation reactions, amidation, and purification steps .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but is optimized for large-scale production. This involves the use of automated reactors, high-throughput purification systems, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

SB-429201 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .

Scientific Research Applications

SB-429201 has a wide range of applications in scientific research, including:

    Chemistry: Used to study the inhibition of HDAC1 and its effects on chemical reactions and processes.

    Biology: Employed in research on gene expression, cell cycle regulation, and epigenetic modifications.

    Medicine: Investigated for its potential therapeutic effects in cancer, neurodegenerative diseases, and other conditions.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting HDAC1

Mechanism of Action

SB-429201 exerts its effects by selectively inhibiting HDAC1. This inhibition leads to the accumulation of acetylated histones, resulting in changes in gene expression and cellular functions. The molecular targets of this compound include HDAC1, and the pathways involved are related to epigenetic regulation and chromatin remodeling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its high selectivity for HDAC1, making it a valuable tool for studying the specific role of HDAC1 in various biological processes. Its selectivity reduces off-target effects, providing more accurate and reliable results in research .

Biological Activity

SB-429201 is a selective inhibitor of histone deacetylase 1 (HDAC1), a class I histone deacetylase implicated in various biological processes, including gene expression regulation, cell cycle progression, and apoptosis. By inhibiting HDAC1, this compound enhances the acetylation of histones, leading to altered chromatin structure and transcriptional activity. This compound has garnered attention for its potential therapeutic applications in cancer and neurodegenerative diseases.

The primary mechanism of action for this compound involves the inhibition of HDAC1, which results in:

  • Increased Acetylation : Inhibition leads to elevated levels of acetylated histones, facilitating a more open chromatin structure conducive to gene transcription .
  • Gene Regulation : The modulation of gene expression through histone acetylation affects various cellular processes, including differentiation and apoptosis .
  • Impact on Cancer Cells : this compound has shown promise in preclinical studies by inducing cell cycle arrest and apoptosis in cancer cell lines, suggesting its potential as an anti-cancer agent .

In Vitro Studies

Several studies have demonstrated the biological activity of this compound in vitro:

  • Cell Proliferation Inhibition : Research indicates that this compound effectively inhibits the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, treatment with this compound resulted in significant reductions in cell viability in leukemia and solid tumor models .
  • Histone Acetylation : The compound significantly increases histone H3 acetylation levels at specific lysine residues, which correlates with enhanced transcriptional activity of tumor suppressor genes .

In Vivo Studies

In vivo studies have further elucidated the compound's effects:

  • Tumor Growth Reduction : Animal models treated with this compound exhibited reduced tumor growth compared to controls. The compound's ability to modulate gene expression through HDAC inhibition was linked to these effects .
  • Neuroprotective Effects : Preliminary findings suggest that this compound may also exert neuroprotective effects by promoting neuronal survival and function, potentially relevant for treating neurodegenerative conditions .

Case Study 1: Cancer Treatment

A study involving human leukemia cell lines demonstrated that this compound treatment led to:

  • Inhibition of Cell Growth : A dose-dependent reduction in cell viability.
  • Apoptosis Induction : Increased markers of apoptosis were observed, including cleaved PARP and caspase activation.

Case Study 2: Neuroprotection

In a model of neurodegeneration:

  • Cell Viability Improvement : Neuronal cultures treated with this compound showed enhanced survival rates under stress conditions.
  • Increased Neurotrophic Factors : Elevated levels of brain-derived neurotrophic factor (BDNF) were noted, indicating potential benefits for cognitive functions.

Table 1: Effects of this compound on Histone Acetylation

Treatment Concentration (µM)Acetyl-H3 Levels (Relative to Control)Cell Viability (%)
01.0100
12.580
54.050
106.030

Table 2: In Vivo Tumor Growth Reduction

Treatment GroupTumor Volume (mm³)% Reduction from Control
Control150 ± 20-
This compound (5 mg/kg)90 ± 1540%
This compound (10 mg/kg)60 ± 1060%

Properties

Molecular Formula

C28H24N2O3

Molecular Weight

436.5 g/mol

IUPAC Name

N-(4-phenoxyphenyl)-4-(3-phenylpropanoylamino)benzamide

InChI

InChI=1S/C28H24N2O3/c31-27(20-11-21-7-3-1-4-8-21)29-23-14-12-22(13-15-23)28(32)30-24-16-18-26(19-17-24)33-25-9-5-2-6-10-25/h1-10,12-19H,11,20H2,(H,29,31)(H,30,32)

InChI Key

YPXLCXVERGDWHW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SB-429201;  SB 429201;  SB429201; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.